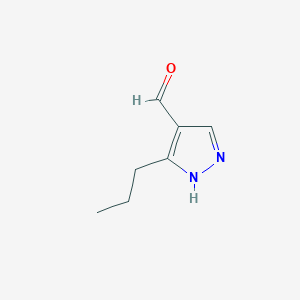

3-Propyl-1H-Pyrazole-4-Carbaldehyde

Description

3-Propyl-1H-Pyrazole-4-Carbaldehyde (CAS: 681260-23-1) is a pyrazole derivative characterized by a propyl substituent at the 3-position and a carbaldehyde group at the 4-position of the heterocyclic ring . Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural tunability. Structural confirmation of such compounds is typically achieved via X-ray crystallography, supported by software suites like SHELX and ORTEP , with validation protocols ensuring accuracy .

Properties

IUPAC Name |

5-propyl-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-3-7-6(5-10)4-8-9-7/h4-5H,2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWZBRGCLHKEHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=NN1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375181 | |

| Record name | 3-Propyl-1H-Pyrazole-4-Carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681260-23-1 | |

| Record name | 3-Propyl-1H-Pyrazole-4-Carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Propyl-1H-Pyrazole-4-Carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine with a suitable aldehyde or ketone, followed by cyclization and subsequent functionalization to introduce the propyl group. The reaction conditions often involve mild temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of intermediates, cyclization, and purification. Catalysts and optimized reaction conditions are employed to enhance yield and purity. The final product is typically isolated through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 3-Propyl-1H-Pyrazole-4-Carbaldehyde undergoes various chemical reactions, including:

Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of different functional groups at the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted pyrazoles, alcohols, amines, and carboxylic acids, depending on the specific reaction and conditions used.

Scientific Research Applications

3-Propyl-1H-Pyrazole-4-Carbaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Propyl-1H-Pyrazole-4-Carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Substituent and Molecular Data Comparison

Key Observations:

Substituent Effects: The propyl group in the target compound is an electron-donating alkyl chain, contrasting with the electron-withdrawing halogenated aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) in analogs. The carbaldehyde group at position 4 is common in Compounds 1 and 2 but replaced by ketones (ethanone, propan-1-one) in Compounds 3 and 4. Carbaldehydes are more reactive toward nucleophiles (e.g., in Schiff base formation), whereas ketones exhibit slower reaction kinetics.

Molecular Weight and Lipophilicity: The target compound has a significantly lower molecular weight (138.17 g/mol) compared to halogenated analogs (>280 g/mol), primarily due to the absence of heavy atoms (e.g., Br, Cl). The propyl group likely enhances lipophilicity, improving solubility in non-polar solvents relative to aryl-substituted analogs.

Crystallographic Implications :

- Halogenated aryl groups in analogs contribute to rigid, planar structures, facilitating π-π stacking and dense crystal packing . In contrast, the flexible propyl chain in the target compound may result in less ordered crystalline arrangements, affecting melting points and stability.

- Structural studies of analogs were validated using SHELX and ORTEP-III , ensuring reliable comparisons .

Research Findings and Implications

- Reactivity : The carbaldehyde group in the target compound enables facile derivatization, making it valuable for synthesizing hydrazones or imines. This contrasts with ketone-bearing analogs (Compounds 3–4), which require harsher conditions for similar transformations.

- The propyl group’s electron-donating nature may favor radical or nucleophilic pathways.

- Applications : Halogenated analogs are often prioritized in medicinal chemistry for their enhanced binding to biomacromolecules (e.g., via halogen bonding). The target compound’s alkyl chain may improve membrane permeability in drug design.

Biological Activity

3-Propyl-1H-Pyrazole-4-Carbaldehyde (C7H10N2O) is an organic compound belonging to the pyrazole family, characterized by its five-membered ring structure with nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and research findings.

Enzyme Interaction

This compound has been shown to interact with various enzymes and proteins, influencing metabolic pathways and cellular functions. Preliminary studies indicate that it may exhibit inhibitory effects on specific enzymes, which can alter cellular metabolism and signaling pathways. The compound's ability to modulate the activity of kinases and phosphatases suggests its role in cell growth and differentiation.

Cellular Effects

The cellular effects of this compound are multifaceted. It has been observed to influence:

- Cell Signaling Pathways : Modulating key signaling molecules involved in cellular communication.

- Gene Expression : Affecting the transcriptional regulation of genes associated with various cellular processes.

- Cellular Metabolism : Altering metabolic pathways through enzyme inhibition or activation.

Molecular Mechanism

The exact molecular targets of this compound remain largely unknown; however, ongoing research aims to elucidate these interactions. The compound is believed to bind to specific sites on enzymes and proteins, leading to either inhibition or activation of their activities. This binding can significantly impact various biochemical pathways.

Potential Applications

Due to its unique chemical structure, this compound is being explored for several applications:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various bacterial strains.

- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications .

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives, including this compound:

Comparative Analysis

The biological activities of this compound can be compared with other pyrazole derivatives:

| Compound | Biological Activity | Notes |

|---|---|---|

| This compound | Antimicrobial, Anti-inflammatory | Ongoing research into mechanisms |

| 5-Chloro-1-(4-methoxyphenyl)-3-propyl-pyrazole | Anticancer, Anti-inflammatory | Effective against specific kinases |

| 5-Bromo derivative | Enhanced lipophilicity | Improved bioavailability in certain assays |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.